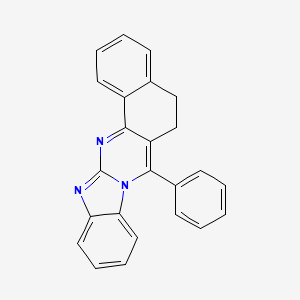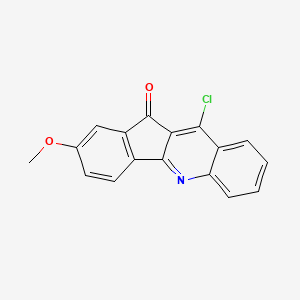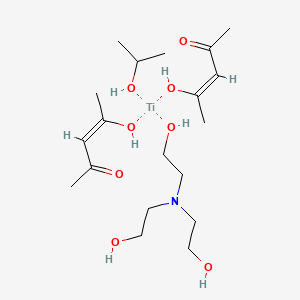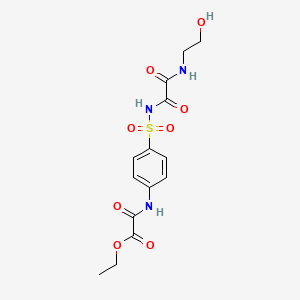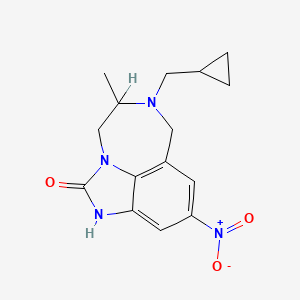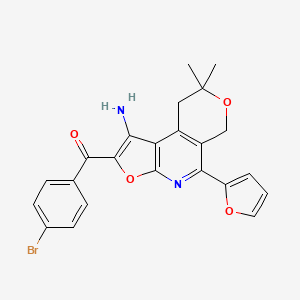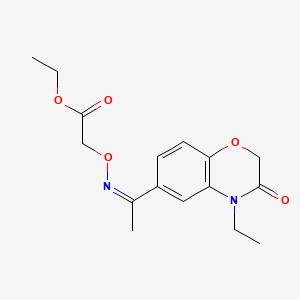
Calcium octadecylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium octadecylbenzenesulphonate is a chemical compound with the molecular formula C48H82CaO6S2. It is a type of calcium sulfonate salt, specifically derived from octadecylbenzenesulfonic acid. This compound is known for its surfactant properties, making it useful in various industrial applications, particularly as an emulsifier and detergent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium octadecylbenzenesulphonate typically involves the neutralization of octadecylbenzenesulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, where the sulfonic acid reacts with the calcium source to form the calcium salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure complete neutralization and precipitation of the calcium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of octadecylbenzenesulfonic acid to a reactor containing a calcium source, such as calcium hydroxide, under controlled conditions. The mixture is stirred and heated to facilitate the reaction. The resulting product is then filtered, washed, and dried to obtain the final this compound powder.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium octadecylbenzenesulphonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in acid-base reactions, given its ionic nature.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles that can replace the sulfonate group. Common reagents include alkyl halides and other electrophiles.
Acid-Base Reactions: The compound can react with strong acids or bases, leading to the formation of the corresponding sulfonic acid or calcium salt.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in substitution reactions, the product would be a new sulfonate derivative, while in acid-base reactions, the products would be the corresponding sulfonic acid or calcium salt.
Applications De Recherche Scientifique
Calcium octadecylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: The compound is employed in the formulation of biological buffers and as a dispersing agent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: this compound is widely used in the production of lubricants, detergents, and emulsifiers for various industrial processes.
Mécanisme D'action
The mechanism of action of calcium octadecylbenzenesulphonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by forming micelles. These micelles encapsulate hydrophobic molecules, allowing them to be dispersed in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium dodecylbenzenesulphonate: Another calcium sulfonate salt with a shorter alkyl chain.
Sodium dodecylbenzenesulphonate: A sodium salt of dodecylbenzenesulfonic acid, commonly used as a detergent.
Calcium alkylbenzenesulphonate: A general category of calcium salts with varying alkyl chain lengths.
Uniqueness
Calcium octadecylbenzenesulphonate is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and stabilization of hydrophobic compounds.
Propriétés
Numéro CAS |
36250-83-6 |
|---|---|
Formule moléculaire |
C24H41CaO3S+ |
Poids moléculaire |
449.7 g/mol |
Nom IUPAC |
calcium;2-octadecylbenzenesulfonate |
InChI |
InChI=1S/C24H42O3S.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27;/h18-19,21-22H,2-17,20H2,1H3,(H,25,26,27);/q;+2/p-1 |
Clé InChI |
PILSFGHZZRRCMA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


